molecular formula C12H20N4O2S B5302899 2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5302899
M. Wt: 284.38 g/mol
InChI Key: DDXGOWKUTZDHQB-UHFFFAOYSA-N
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Description

2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate thiosemicarbazide derivatives.

    Coupling Reaction: The final step involves coupling the morpholine and thiadiazole rings through an acetamide linkage, typically using acetic anhydride or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Its potential interactions with biological targets could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential as drugs, particularly as inhibitors or modulators of specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

    DNA/RNA Interaction: Binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylmorpholin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propionamide

Uniqueness

The unique combination of the morpholine and thiadiazole rings, along with the specific substitution pattern, gives 2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored activities.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-4-11-14-15-12(19-11)13-10(17)7-16-5-8(2)18-9(3)6-16/h8-9H,4-7H2,1-3H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXGOWKUTZDHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CC(OC(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199019
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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